4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide
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Overview
Description
4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide is a heterocyclic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl chloroformate with an appropriate hydrazine derivative, followed by cyclization in the presence of a suitable oxidizing agent. The reaction conditions often include refluxing in an organic solvent such as ethanol or acetonitrile, with the addition of a base like sodium hydroxide to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The amino and ethoxycarbonyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of materials with specific properties, such as high-energy density materials.
Mechanism of Action
The mechanism by which 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the activity of biological molecules. The ethoxycarbonyl and amino groups further modulate these interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
1,2,4-Triazole N-oxide Derivatives: These compounds share the oxadiazole ring structure but differ in the position and type of substituents.
Pyridine N-oxide Derivatives: Similar in having an N-oxide functional group, but with a different ring structure.
Uniqueness: 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide is unique due to its specific combination of functional groups and the resulting chemical properties
Properties
IUPAC Name |
ethyl 4-amino-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O4/c1-2-11-5(9)3-4(6)7-12-8(3)10/h2H2,1H3,(H2,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFBZYDCTISVCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=[N+](ON=C1N)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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